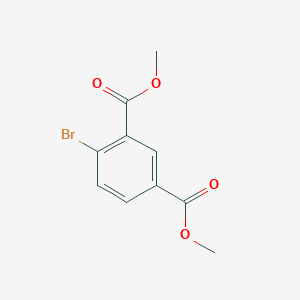

Dimethyl 4-bromoisophthalate

Description

Significance of Aryl Halide Esters in Organic Synthesis

Aryl halide esters, the class of compounds to which dimethyl 4-bromoisophthalate belongs, are of considerable importance in modern organic synthesis. iitk.ac.in These compounds serve as versatile intermediates in the construction of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.in The presence of both a halogen atom and an ester group on the aromatic ring allows for a diverse range of chemical transformations.

The halogen atom, typically chlorine, bromine, or iodine, acts as a good leaving group in nucleophilic aromatic substitution reactions and is a key functional group for transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org The ester functional group can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, further expanding the synthetic possibilities. numberanalytics.com This dual reactivity makes aryl halide esters powerful tools for chemists to build complex molecular architectures from simpler precursors. iitk.ac.in

Role of this compound as a Synthetic Building Block

This compound serves as a crucial building block in a variety of synthetic applications due to its specific chemical structure. The bromine atom at the 4-position and the two methyl ester groups at the 1- and 3-positions provide multiple reaction sites for constructing larger, more complex molecules.

One notable application is in the synthesis of macrocyclic compounds. For instance, it has been used in Suzuki coupling reactions with boronic acids to create larger molecular frameworks. mdpi.com In one synthetic route, this compound was reacted with potassium 2-[(tert-butoxycarbonylamino)ethyl]trifluoroborate in a Suzuki reaction as a key step in the preparation of a diol intermediate. mdpi.com This diol was then further elaborated into a bis(aminomethyl) derivative, a linker used in the synthesis of macrocyclic pyridyl polyoxazoles. mdpi.com

Furthermore, this compound is a precursor for the synthesis of diaryl ethers through Ullman coupling reactions. It has been reacted with various phenols to produce diaryl ether intermediates, which, after subsequent chemical transformations like saponification and intramolecular cyclization, yield carboxyxanthones. mdpi.com It is also utilized in the synthesis of linkers for creating tetrafunctional initiators for the cationic polymerization of olefins. usm.edu

The reactivity of this compound is also demonstrated in its use for preparing substituted isophthalic acid derivatives. For example, it was used in a copper-catalyzed reaction with 4-methylthio-2-(n-pentyloxy)-phenol to synthesize 4-[4'-methylthio-2'-(n-pentyloxy)-phenoxy]-isophthalic acid. prepchem.com

| Reaction Type | Reactant | Product Class | Reference |

|---|---|---|---|

| Suzuki Coupling | Potassium 2-[(tert-butoxycarbonylamino)ethyl]trifluoroborate | Diol intermediate for macrocycles | mdpi.com |

| Ullman Coupling | Phenols | Diaryl ether intermediates for carboxyxanthones | mdpi.com |

| Copper-catalyzed Etherification | 4-methylthio-2-(n-pentyloxy)-phenol | Substituted isophthalic acid | prepchem.com |

Overview of Research Trajectories for this compound

Current and emerging research involving this compound is primarily focused on its application in materials science and medicinal chemistry. Its role as a versatile building block allows for the systematic modification of molecular structures to achieve desired properties.

In materials science, there is an interest in using this compound and its derivatives to construct novel polymers and organic materials. For example, it has been explored as a component in the synthesis of tetrafunctional initiators for cationic polymerization, leading to the formation of star polymers. usm.edu There is also potential for its use in the development of materials for organic photovoltaics and other electronic applications, where the ability to tune the electronic properties of the material through chemical modification is crucial.

In the realm of medicinal chemistry, this compound serves as a scaffold for the synthesis of biologically active molecules. Its use in the preparation of carboxyxanthones and macrocyclic polyoxazoles highlights its utility in creating compounds with potential therapeutic applications. mdpi.commdpi.com The ability to introduce various side chains and functional groups onto the isophthalate (B1238265) backbone via reactions at the bromine position allows for the generation of libraries of compounds for biological screening. Future research is likely to continue exploring the synthesis of novel derivatives of this compound to discover new materials with enhanced properties and new drug candidates with improved efficacy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXCABFZLVXCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 4 Bromoisophthalate

Direct Esterification Routes

The synthesis of Dimethyl 4-bromoisophthalate can be effectively achieved through the esterification of 4-bromoisophthalic acid. This method involves the direct conversion of the carboxylic acid groups into methyl esters.

Fischer Esterification of 4-Bromoisophthalic Acid

One documented approach involves deriving the dimethyl ester by heating the crude bromoisophthalic acid crystal with methanol (B129727) and sulfuric acid in an autoclave at elevated temperatures, such as 120°C. google.com

Mechanistic Considerations of Acid-Catalyzed Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. chemistrysteps.combyjus.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com

The mechanism unfolds through several reversible steps:

Protonation: The acid catalyst protonates one of the carbonyl oxygen atoms of the 4-bromoisophthalic acid, activating the carboxyl group. numberanalytics.com

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.comnumberanalytics.com

This entire sequence is repeated for the second carboxylic acid group on the isophthalic acid backbone to form the final dimethyl ester product.

Optimization of Reaction Conditions and Yields

To achieve high yields in Fischer esterification, the equilibrium must be shifted in favor of the products. masterorganicchemistry.com According to Le Châtelier's principle, this can be accomplished by two primary strategies. chemistrysteps.com The first involves using a large excess of one of the reactants, typically the alcohol (methanol), which is often used as the solvent as well. masterorganicchemistry.comchemistrysteps.com The second, and highly effective, strategy is the continuous removal of water from the reaction mixture as it is formed. chemistrysteps.com This can be done using methods like azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent. numberanalytics.com

Key parameters that require optimization include the reaction temperature, the amount of catalyst, and the reaction time. mdpi.com For instance, the esterification of crude bromoisophthalic acid has been performed at 120°C using sulfuric acid as the catalyst. google.com The choice of catalyst and its concentration are crucial; common choices include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, typically used in catalytic amounts. masterorganicchemistry.comgoogle.com

| Parameter | Condition | Purpose |

| Reactant Ratio | Large excess of methanol | Shift equilibrium towards product formation |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Increase the rate of reaction |

| Temperature | Elevated (e.g., 120°C) | Increase reaction rate |

| Water Removal | Dean-Stark trap, dehydrating agents | Shift equilibrium towards product formation |

Aromatic Bromination of Isophthalate (B1238265) Precursors

An alternative synthetic route involves introducing the bromine atom onto the aromatic ring of a dimethyl isophthalate precursor. This approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Regioselective Bromination of Dimethyl Isophthalate

The direct bromination of dimethyl isophthalate presents a significant challenge due to the nature of the substituents on the aromatic ring. The two methyl ester groups are electron-withdrawing and meta-directing. This deactivates the aromatic ring, making electrophilic substitution reactions like bromination difficult to achieve. google.comgoogle.com

The positions on the dimethyl isophthalate ring are not equivalent. The C5 position is meta to both ester groups, while the C4 position is ortho to one and para to the other. The C2 position is ortho to both ester groups and is highly sterically hindered. The C4 position is the target for synthesizing this compound. However, bromination often leads to a mixture of isomers, primarily the 5-bromo derivative, as it is electronically favored (meta to both deactivating groups). google.com Achieving regioselectivity for the 4-position requires specific catalytic systems and conditions.

Catalytic Systems for Controlled Bromination

To overcome the deactivation of the ring and to direct the bromination, strong catalysts and specific reaction conditions are necessary. The bromination of compounds with electron-withdrawing groups often requires harsh conditions, including elevated temperatures and the use of potent catalytic systems. google.comwku.edu

One patented method describes the bromination of dimethyl isophthalate using bromine in a solvent containing sulfur trioxide (fuming sulfuric acid). google.comgoogle.com This highly acidic and reactive medium helps to facilitate the electrophilic attack of bromine on the deactivated ring. For example, reacting dimethyl isophthalate with bromine in 10 wt% fuming sulfuric acid at 120°C for 7 hours resulted in a mixture of products. google.comgoogle.com The analysis of the resulting acidic solids after hydrolysis showed a complex mixture, indicating that the reaction produces multiple brominated and unreacted species. The primary product in such reactions is often the 5-bromoisophthalic acid derivative, but other isomers, including dibrominated products, are also formed. google.com

| Catalyst/Solvent System | Conditions | Outcome |

| Bromine trifluoride (BrF₃) | Not specified | Reported to give dimethyl 5-bromoisophthalate in 55% yield, but is expensive and difficult to handle. google.comgoogle.com |

| Bromine in fuming sulfuric acid | 120°C, 7 hours | Produces a mixture of bromoisophthalic acid isomers, including 5-bromo, 2,5-dibromo, and 4,5-dibromo derivatives. google.comgoogle.com |

Controlling the reaction to selectively produce the 4-bromo isomer in high yield remains a significant synthetic challenge that requires careful manipulation of catalysts, temperature, and reaction time. google.com

Emerging and Alternative Synthetic Approaches

The synthesis of complex molecular architectures from readily available building blocks is a cornerstone of modern organic chemistry. While traditional methods for preparing this compound are established, recent research has focused on its utilization in emerging and alternative synthetic strategies. These approaches, primarily centered around metal-catalyzed cross-coupling reactions, leverage the reactivity of the carbon-bromine bond to construct new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods offer significant advantages, including milder reaction conditions, improved functional group tolerance, and access to novel chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-C bonds, and this compound serves as an excellent substrate for several of these transformative reactions. The electron-withdrawing nature of the two ester groups can influence the reactivity of the aryl bromide, making the choice of catalytic system crucial for achieving high yields.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound is frequently employed as the aryl halide component in these reactions to produce various substituted isophthalate derivatives, which are precursors to more complex molecules like polyimides and macrocycles. researchgate.net

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com

Recent advancements have focused on developing more sustainable and efficient protocols. Mechanochemical methods, which involve high-temperature ball milling, have been shown to be superior to traditional solution-based syntheses for certain substrates, sometimes providing higher yields in shorter reaction times with less solvent. rsc.org Furthermore, the development of greener synthetic routes using aqueous media represents a significant step forward, reducing reliance on volatile and often hazardous organic solvents. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| Phenylacetylene | Pd(OAc)₂, Ad₃P | Et₃N | H₂O (catalytic) | High-Temp. Ball Milling (60 min) | 80 | rsc.org |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Room Temp (3 h) | 89 (General) | nrochemistry.com |

| Phenylacetylene | Pd/Cu | - | THF/EtN₃ | - | - | researchgate.net |

| Monosodium salt of 4-bromophthalic acid + Phenylacetylene | Pd(TPPTS)₂, CuI | Et₃N | Water | 80 °C (3 h) | 95 (of acid) | researchgate.net |

This table presents representative examples and conditions for the Sonogashira coupling involving aryl bromides like this compound or its precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used methods for constructing biaryl structures and other C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with an aryl, vinyl, or alkyl halide, catalyzed by a palladium(0) complex. nih.gov The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boron reagents.

This compound is a common substrate for Suzuki-Miyaura couplings, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. This strategy has been applied to the synthesis of precursors for pharmaceuticals and advanced materials. mdpi.com For instance, coupling with potassium 2-[(tert-butoxycarbonylamino)ethyl]trifluoroborate has been used to create aminoalkyl-substituted linkers for macrocyclic structures. mdpi.com The choice of palladium catalyst, ligand, and base is critical for optimizing the reaction, especially when dealing with challenging or sterically hindered substrates. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Formyl-phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | N₂ atmosphere | - | |

| Potassium 2-[(tert-butoxycarbonylamino)ethyl]trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 °C (4 h) | 73 | mdpi.com |

| N-Boc allylamine (B125299) (via hydroboration with 9-BBN) | PdCl₂(dppf)·CH₂Cl₂, Ph₃As | Cs₂CO₃ | DMF | 60 °C (overnight) | - | mdpi.com |

| General Arylboronic acid | TbPo-Pd(II) | K₂CO₃ | Ethanol/H₂O | 80 °C | up to 98.6 | researchgate.net |

This table illustrates typical conditions for Suzuki-Miyaura reactions using this compound or similar aryl bromides as substrates.

Ullman Coupling Reactions

The Ullman condensation or coupling is a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically using copper catalysis at elevated temperatures. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool. This compound has been successfully used in Ullman coupling reactions with various phenols to synthesize diaryl ether intermediates. mdpi.com These intermediates are key precursors for the synthesis of complex heterocyclic scaffolds like xanthones after subsequent saponification and intramolecular cyclization steps. mdpi.com

Reactivity and Derivatization Strategies of Dimethyl 4 Bromoisophthalate

Carbon-Bromine Bond Reactivity

The carbon-bromine bond in Dimethyl 4-bromoisophthalate is the primary site of reactivity for cross-coupling reactions. The bromine atom can be readily displaced and substituted with a variety of organic moieties using transition metal catalysts. The reactivity of this bond is influenced by the electronic nature of the isophthalate (B1238265) ring, which can affect the oxidative addition step in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. libretexts.org this compound serves as an excellent electrophilic partner in these transformations due to the C-Br bond's susceptibility to oxidative addition to a palladium(0) complex. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position.

The reaction mechanism generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.org

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | K₂CO₃, Cs₂CO₃, or NaOH | Toluene, Dioxane, or DMF/H₂O | Dimethyl 4-arylisophthalate |

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine, which also can serve as the solvent. organic-chemistry.orgorganic-chemistry.org

When this compound is subjected to Sonogashira coupling conditions, the bromine atom is replaced by an alkynyl group, leading to the synthesis of 4-alkynylisophthalate derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including polymers and pharmaceuticals. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Table 2: Illustrative Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Dimethyl 4-(alkynyl)isophthalate |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility, as a wide variety of alkyl, vinyl, and aryl groups can be transferred from the organostannane reagent. wikipedia.org A key advantage of the Stille reaction is that the organostannanes are generally stable to air and moisture. wikipedia.org

For this compound, a Stille coupling would result in the formation of a new carbon-carbon bond at the 4-position, yielding substituted isophthalate derivatives. The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-couplings. wikipedia.org However, a significant drawback of this method is the toxicity of the organotin compounds and their byproducts. organic-chemistry.org

Table 3: Illustrative Stille Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Toluene or THF | Dimethyl 4-(alkyl/aryl)isophthalate |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions provide an alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds.

The Ullmann condensation is a classic copper-catalyzed reaction used to synthesize diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of copper, often in the presence of a ligand, under milder conditions. nih.govresearchgate.net

In the case of this compound, an Ullmann condensation with a phenol would lead to the formation of a diaryl ether, where the bromine atom is substituted by a phenoxy group. The presence of electron-withdrawing groups on the aryl halide can facilitate this reaction. wikipedia.org The choice of the copper source, ligand, base, and solvent are critical for the success of the reaction. arkat-usa.org

Table 4: Illustrative Ullmann Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Phenol (Ar-OH) | CuI / Ligand (e.g., Phenanthroline, N,N-Dimethylglycine) | K₂CO₃ or Cs₂CO₃ | DMF, DMSO, or Toluene | Dimethyl 4-phenoxyisophthalate |

Catalytic Systems and Ligand Effects in Ullmann Reactions

The Ullmann condensation is a cornerstone of C-O, C-N, and C-S bond formation, involving the copper-catalyzed coupling of an aryl halide with a nucleophile. nih.govorganic-chemistry.orgwikipedia.org For a substrate like this compound, this reaction provides a direct pathway to introduce a variety of substituents at the C-4 position. Historically, these reactions demanded harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org However, modern advancements have led to the development of highly efficient catalytic systems that operate under significantly milder conditions.

The active catalyst in these transformations is generally considered to be a Cu(I) species. organic-chemistry.org While various forms of copper, including copper metal, copper(I) salts (e.g., CuI, CuBr), and copper(II) salts (e.g., Cu(OAc)₂, CuO), can be used as catalyst precursors, soluble copper catalysts are often preferred in modern applications. wikipedia.orgmdpi.comchim.it

A pivotal breakthrough in Ullmann-type reactions has been the introduction of accelerating ligands. These ligands coordinate to the copper center, increasing its solubility and modulating its reactivity, which leads to faster reaction rates, lower required temperatures, and broader substrate scope. wikipedia.orgscispace.com The addition of relatively inexpensive ligands, such as diamines, amino alcohols, and diketones, can render the reactions truly catalytic, with catalyst loadings as low as 1 mol% or even less. scispace.com For instance, N,N-dimethylglycine has proven effective in promoting the Ullmann coupling of phenols with aryl iodides and bromides at temperatures as low as 90°C. organic-chemistry.org Similarly, the use of 1,10-phenanthroline (B135089) can dramatically accelerate condensation reactions, allowing them to reach completion at temperatures 50-100°C lower than previously required. scispace.com These ligand-accelerated systems are particularly effective for aryl bromides activated by electron-withdrawing groups, a category to which this compound belongs. wikipedia.orgmdpi.com

Table 1: Common Catalytic Systems and Ligands for Ullmann Reactions

| Catalyst Precursor | Common Ligands | Typical Base | Solvent | Temperature Range |

|---|---|---|---|---|

| CuI, Cu₂O, CuO | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 110-160°C |

| CuI | N,N-Dimethylglycine | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 90-110°C |

| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃, Cs₂CO₃ | THF, Dioxane | Reflux |

| Cu(OAc)₂ | 4-(Dimethylamino)pyridine (DMAP) | K₃PO₄ | DMF, Acetonitrile | 50-100°C |

Nucleophilic Substitution Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of the two electron-withdrawing methyl ester groups at the C-1 and C-3 positions. nih.gov These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex. nih.gov For the SₙAr mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group (the bromide), which is the case for the ester group at the C-3 position. researchgate.net

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic σ-complex (the Meisenheimer intermediate). In the second, typically fast, step, the bromide ion is eliminated, and the aromaticity of the ring is restored. nih.gov A wide variety of nucleophiles can be employed in this reaction, including alkoxides, phenoxides, thiolates, and amines, allowing for the synthesis of a diverse array of derivatives. nih.gov For example, reaction with sodium methoxide (B1231860) would yield dimethyl 4-methoxyisophthalate. The reaction conditions generally involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to solvate the nucleophile effectively.

Ester Group Transformations

The two methyl ester groups of this compound can be readily hydrolyzed to the corresponding dicarboxylic acid, 4-bromoisophthalic acid. biosynth.comscbt.combldpharm.com This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in water with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is more commonly used for its high efficiency and yields. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the ester's carbonyl carbon. google.com The reaction is typically performed by heating the ester in an aqueous or aqueous-alcoholic solution of the base. The initial product is the disodium (B8443419) or dipotassium (B57713) salt of 4-bromoisophthalic acid. A subsequent acidification step with a strong acid is required to protonate the carboxylate anions and isolate the neutral dicarboxylic acid product. google.com

Table 2: Typical Conditions for Ester Hydrolysis

| Method | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl | Water / Dioxane | Reflux | 4-Bromoisophthalic acid |

| Base-Catalyzed (Saponification) | NaOH or KOH | Water / Methanol (B129727) or Ethanol | Reflux, then acid quench (e.g., HCl) | 4-Bromoisophthalic acid |

The ester functionalities of this compound can be reduced to primary alcohols, yielding (4-bromo-1,3-phenylene)dimethanol. This transformation requires the use of a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. youtube.com

The reagent of choice for this conversion is typically lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comresearchgate.net The reaction is carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. During the reaction, the LiAlH₄ provides hydride ions (H⁻) that nucleophilically attack the carbonyl carbons of the ester groups. youtube.com A subsequent aqueous workup with acid is necessary to protonate the resulting alkoxy-aluminate complexes and liberate the diol product. A well-established analogy for this reaction is the reduction of diethyl phthalate (B1215562) to 1,2-benzenedimethanol, which proceeds in high yield using LiAlH₄. masterorganicchemistry.com

Table 3: Common Reagents for Ester Reduction

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Anhydrous, 0°C to reflux, followed by aqueous workup | (4-bromo-1,3-phenylene)dimethanol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Anhydrous, low temperature (e.g., -78°C), followed by aqueous workup | (4-bromo-1,3-phenylene)dimethanol |

Intramolecular Cyclization Pathways

This compound can serve as a starting material for the synthesis of complex polycyclic aromatic systems, such as xanthones (dibenzo-γ-pyrones), although this requires a multi-step synthetic sequence. mdpi.com A common and effective strategy for constructing the xanthone (B1684191) core is through an intramolecular copper-catalyzed O-arylation reaction. rsc.orgnih.gov

To utilize this pathway, this compound must first be converted into a suitable precursor, typically a 2-halobenzophenone derivative. A plausible synthetic route could begin with an intermolecular Ullmann coupling reaction between this compound and a substituted phenol to form a diaryl ether intermediate. Following the formation of this ether, the ester groups would be hydrolyzed to carboxylic acids. One of the carboxylic acid groups would then need to be converted into an acyl chloride (e.g., using thionyl chloride), which can then undergo an intramolecular Friedel-Crafts acylation to form the key benzophenone (B1666685) intermediate.

The final and crucial step is the intramolecular cyclization of this 2-phenoxy-halobenzoyl derivative. This is typically achieved using a copper catalyst, which facilitates the intramolecular C-O bond formation to close the pyrone ring and yield the xanthone scaffold. rsc.org This cyclization is essentially an intramolecular Ullmann ether synthesis. nih.gov This strategic pathway highlights how the initial reactivity of the aryl bromide position can be leveraged to construct elaborate, fused-ring systems.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Complex Organic Molecule Synthesis

The reactivity of the ester and bromo functionalities of dimethyl 4-bromoisophthalate makes it a key starting material for multi-step organic syntheses.

This compound is utilized in the creation of specialized polymeric materials. It can be incorporated as a monomer in condensation polymerization reactions, typically after hydrolysis of the methyl ester groups to carboxylic acids, to form polyesters and other polymers. The bromine atom on the aromatic ring can also be used to introduce specific functionalities or to modify polymer properties.

In some applications, derivatives of brominated isophthalates can act as end-capping agents in polymerization processes. End-capping is a technique used to control the molecular weight of a polymer and to enhance its stability by terminating the reactive chain ends. While specific examples detailing the use of this compound as an end-capping agent are not prevalent, the principle involves introducing a monofunctional reactant at the end of a polymerization reaction to prevent further chain growth. A related compound, dimethyl 5-bromoisophthalate, is mentioned in patents as a component in the preparation of end-capped polymers for applications in non-fullerene solar cells, highlighting the utility of brominated isophthalate (B1238265) esters in this area. chemicalbook.com

Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of the xanthone (B1684191) scaffold can be achieved through several methods, with one of the most common being the Ullmann condensation reaction. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgnih.govorganic-chemistry.org

This compound is a suitable precursor for this synthesis. The process would involve the following conceptual steps:

Ullmann Condensation: this compound can be reacted with a substituted phenol in the presence of a copper catalyst. This step forms a diaryl ether intermediate by creating a C-O bond between the isophthalate ring and the phenol. wikipedia.orgmdpi.com

Intramolecular Cyclization: The resulting diaryl ether, which contains ester groups, would then undergo an intramolecular cyclization reaction. This is typically an electrophilic acylation, where one of the ester groups (or the corresponding carboxylic acid after hydrolysis) reacts with the adjacent aromatic ring to form the central pyrone ring of the xanthone structure. nih.gov

This synthetic strategy allows for the introduction of various substituents onto the xanthone core, depending on the choice of the starting phenol, making it a valuable method for creating libraries of xanthone derivatives for scaffold-based drug discovery. nih.gov

Table 1: Key Reactions in Xanthone Synthesis from this compound This table is a conceptual representation of the synthesis pathway.

| Step | Reaction Type | Reactants | Key Intermediate | Product |

| 1 | Ullmann Condensation | This compound, Substituted Phenol, Copper Catalyst | Diaryl Ether | Substituted Xanthone |

| 2 | Intramolecular Acylation | Diaryl Ether Intermediate | - | Substituted Xanthone |

The structural features of this compound make it an attractive building block for the synthesis of functional organic molecules, including dyes. researchgate.net The isophthalate core can be part of a chromophore, while the bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings. These reactions allow for the attachment of various aryl or acetylenic groups, enabling the tuning of the electronic and optical properties of the final molecule. researchgate.net

For example, the bromine atom can be replaced with electron-donating or electron-accepting groups to create push-pull systems, which are common motifs in organic dyes and materials for nonlinear optics. The ester groups can also be modified, for instance, by conversion to amides, to further alter the properties of the molecule. While direct examples of dyes synthesized from this compound are specific to proprietary research, the general synthetic strategies for functional chromophores often rely on polyfunctional building blocks like it. researchgate.net

Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the field of materials science, this compound is a precursor to 4-bromoisophthalic acid, a ligand used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ester is typically hydrolyzed to the dicarboxylic acid in situ or in a separate step before the framework synthesis.

The design of MOFs relies on the predictable coordination of metal ions or clusters with organic ligands to form extended, often porous, structures. Isophthalate-based ligands are widely used due to their angular geometry, which promotes the formation of three-dimensional networks.

The key design principles involving 4-bromoisophthalate as a ligand are:

Coordination Geometry: The two carboxylate groups on the isophthalate molecule are positioned at a 120-degree angle to each other. This geometry directs the metal centers to connect in a way that encourages the formation of complex, non-linear structures rather than simple linear chains.

Functionalization: The bromine atom at the 4-position of the isophthalate ring introduces functionality without significantly altering the fundamental coordination geometry. This halogen atom can influence the electronic properties of the ligand and can participate in intermolecular interactions, such as halogen bonding, which can help to stabilize the resulting framework structure. nih.gov

Porosity Tuning: The presence of the bromo group can also affect the porosity of the MOF. It occupies space within the pores, which can be used to fine-tune the pore size and shape for specific gas sorption or separation applications. rsc.org Furthermore, the bromine atom can serve as a site for post-synthetic modification, where additional functional groups can be introduced after the MOF has been formed.

The synthesis of MOFs using 4-bromoisophthalate as a ligand precursor generally involves solvothermal or hydrothermal methods. researchgate.netrsc.org These techniques are widely employed for the crystallization of coordination polymers. usda.govdoi.orgmdpi.com

A typical solvothermal synthesis involves:

Reactant Mixture: A salt of a metal ion (e.g., cobalt(II), zinc(II), or copper(II)) and the 4-bromoisophthalic acid ligand (or its dimethyl ester precursor) are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF) or diethylformamide (DEF).

Sealed Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave.

Heating: The autoclave is heated to a temperature typically between 100 and 200 °C for a period ranging from several hours to a few days.

Crystallization: Under these conditions of elevated temperature and pressure, the metal ions and organic ligands self-assemble into the crystalline MOF structure.

Isolation: After cooling, the crystalline product is isolated by filtration, washed with fresh solvent, and dried.

The final structure and properties of the MOF can be influenced by various reaction parameters, including the choice of metal ion, the solvent system, the reaction temperature and time, and the presence of modulating agents. rsc.orgdntb.gov.ua By carefully controlling these conditions, it is possible to direct the synthesis towards polymorphous frameworks with different topologies and properties. rsc.orgdntb.gov.ua

Table 2: Common Parameters in the Solvothermal Synthesis of MOFs with Isophthalate-Based Ligands

| Parameter | Typical Values/Conditions | Influence on Synthesis |

| Metal Source | Transition metal salts (e.g., nitrates, acetates, chlorides) | Determines the geometry of the metal nodes and the properties of the MOF. |

| Ligand | 4-bromoisophthalic acid (from this compound) | Provides the organic link and influences the framework topology and functionality. |

| Solvent | High-boiling polar solvents (e.g., DMF, DEF, water) | Affects the solubility of reactants and can act as a template for the framework. |

| Temperature | 100 - 200 °C | Influences reaction kinetics and can determine the thermodynamic or kinetic product. |

| Time | Several hours to days | Allows for the slow crystal growth necessary for high-quality single crystals. |

Structural Elucidation of Coordination Polymers via X-ray Diffraction

The precise three-dimensional arrangement of atoms within a coordination polymer is fundamental to understanding its properties and potential applications. Single-crystal X-ray diffraction (SCXD) stands as the definitive technique for unveiling this intricate architecture. In the context of materials synthesized using this compound, SCXD provides unambiguous evidence of the resulting framework's topology, the coordination environment of the metal centers, and the role of the 4-bromoisophthalate ligand in dictating the final structure.

The process of structural elucidation via X-ray diffraction begins with the growth of high-quality single crystals of the coordination polymer. These crystals are then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron cloud produces a unique diffraction pattern, which is recorded by a detector. The positions and intensities of the diffracted beams are intrinsically linked to the arrangement of atoms within the crystal lattice.

Sophisticated computer software is then employed to solve the crystal structure from the diffraction data. This involves determining the unit cell parameters (the fundamental repeating unit of the crystal) and the symmetry of the crystal, which is described by its space group. The final output is a detailed model of the crystal structure, showing the precise coordinates of each atom.

For coordination polymers derived from this compound, the resulting 4-bromoisophthalate dianion acts as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. X-ray diffraction studies are crucial for determining how this linker coordinates to the metal ions. For instance, a 2D Europium(III) coordination polymer based on the 4-bromoisophthalate ligand has been synthesized and its structure characterized by X-ray diffraction. bas.bg

The analysis of the crystal structure reveals critical details such as bond lengths, bond angles, and torsion angles. This information is vital for understanding the stability of the framework and the nature of the metal-ligand interactions. Furthermore, the bromine atom on the isophthalate ligand can influence the crystal packing through halogen bonding or other non-covalent interactions, which can also be elucidated from the diffraction data.

The crystallographic data obtained from these studies are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the wider scientific community. researchgate.netresearchgate.nettandfonline.com

Below is an illustrative table of the kind of crystallographic data that is typically reported for a coordination polymer, in this case, a hypothetical coordination polymer derived from 4-bromoisophthalate.

| Parameter | Value |

|---|---|

| Empirical Formula | C16H8Br2CuN4O8 |

| Formula Weight | 647.67 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 16.456(3) |

| c (Å) | 12.876(3) |

| β (°) | 109.34(3) |

| Volume (Å3) | 2021.1(7) |

| Z | 4 |

| Calculated Density (Mg/m3) | 2.129 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise arrangement and connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In Dimethyl 4-bromoisophthalate, the aromatic protons and the methyl protons of the ester groups give rise to distinct signals. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

The expected ¹H NMR spectrum of this compound would show three signals in the aromatic region corresponding to the three protons on the brominated benzene ring. The proton situated between the two ester groups would likely appear as a singlet at the most downfield position due to the deshielding effect of the adjacent carbonyl groups. The other two aromatic protons, being adjacent to each other, would appear as doublets, with their specific chemical shifts influenced by the bromine atom and the ester functionalities. The six protons of the two equivalent methyl ester groups would appear as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound (Note: Experimental data is not currently available in the searched literature. The following are predicted values based on structure-property relationships.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | m |

| -OCH₃ | ~3.9 | s |

This table is interactive. Click on the headers to sort.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would be characterized by signals for the carbonyl carbons of the ester groups, the aromatic carbons (both protonated and quaternary), and the methyl carbons of the ester groups.

The carbonyl carbons are expected to resonate at the most downfield region of the spectrum. The six aromatic carbons will have distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift. The remaining aromatic carbons' shifts will be determined by their position relative to the ester groups and the bromine atom. The methyl carbons of the ester groups will appear as a single signal at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound (Note: Experimental data is not currently available in the searched literature. The following are predicted values based on structure-property relationships.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-CO | 130 - 135 |

| Aromatic C-H | 128 - 138 |

| -OCH₃ | ~53 |

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester groups. The C-O stretching vibrations of the ester linkages would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be seen just below 3000 cm⁻¹. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound (Note: Experimental data is not currently available in the searched literature. The following are typical ranges for the specified functional groups.)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1200 - 1300 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | >3000 |

| C-H (Alkyl) | <3000 |

| C-Br | 500 - 600 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

For this compound (C₁₀H₉BrO₄), the molecular weight is approximately 272.08 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity at m/z 272 and 274.

Common fragmentation pathways for this molecule would likely involve the loss of a methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 241/243, or the loss of a methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 213/215. Further fragmentation could involve the loss of carbon monoxide (CO) or the bromine atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available scientific literature. Such a study would provide unambiguous confirmation of the molecular structure, including the planarity of the benzene ring and the conformation of the two dimethyl ester groups relative to the ring. It would also reveal detailed information about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules by calculating the electron density. core.ac.uk For Dimethyl 4-bromoisophthalate, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic landscape. researchgate.netnih.gov Key aspects of its electronic structure, including frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), are critical for understanding its stability and reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. In this compound, the HOMO is expected to be distributed primarily over the bromine atom and the π-system of the benzene (B151609) ring, reflecting the locations of the most available electrons. Conversely, the LUMO is anticipated to be localized on the benzene ring and the electron-withdrawing methoxycarbonyl (-COOCH₃) groups. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and the energy required for electronic excitation. scispace.comchemrevlett.com A larger energy gap implies higher stability and lower chemical reactivity. scispace.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the electronegative oxygen atoms of the carbonyl groups and, to a lesser extent, the bromine atom. These sites are susceptible to electrophilic attack. Positive potential (electron-poor) regions would be found around the hydrogen atoms and, significantly, on the carbon atoms of the carbonyl groups, indicating sites prone to nucleophilic attack. materialsciencejournal.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -7.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | Indicator of chemical stability and electronic excitation energy |

Note: The values presented are typical ranges for similar aromatic bromoesters and serve as estimations for this compound.

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling, informed by DFT calculations, allows for the prediction of chemical reactivity and the exploration of potential reaction mechanisms. Reactivity descriptors derived from the electronic structure, such as the HOMO-LUMO distribution and MEP maps, are instrumental in this analysis. nih.gov

For this compound, the presence of two electron-withdrawing methoxycarbonyl groups deactivates the aromatic ring towards electrophilic aromatic substitution. nsf.govmdpi.com Theoretical calculations can quantify this effect and predict the regioselectivity of such reactions. researchgate.netrsc.org Any electrophilic attack would likely be directed to the positions meta to the carboxyl groups. The bromine atom itself introduces interesting reactivity; it can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and computational models can help elucidate the mechanisms and energy barriers of these transformations.

The carbonyl carbons of the ester groups are identified by MEP analysis as electrophilic centers, making them susceptible to nucleophilic attack, which is the basis for reactions like hydrolysis or transesterification. Computational modeling can simulate the reaction pathways for these processes, identifying transition states and calculating activation energies to predict reaction kinetics.

Furthermore, DFT-based reactivity descriptors like Fukui functions and local softness can provide a more quantitative measure of the reactivity at specific atomic sites. mdpi.com These calculations would likely confirm the carbonyl carbons as the primary sites for nucleophilic attack and the aromatic carbons as less reactive towards electrophiles compared to unsubstituted benzene.

Prediction of Molecular Conformations and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are fundamental to their properties in the solid state. Computational methods are used to predict the most stable molecular conformations and analyze the nature of intermolecular forces.

The conformational landscape of this compound is primarily defined by the rotation of the two methoxycarbonyl groups relative to the plane of the benzene ring. Potential energy surface (PES) scans, performed by systematically rotating the dihedral angles between the ring and the ester groups, can identify the lowest-energy conformers. The most stable conformation is expected to be nearly planar to maximize π-conjugation between the carbonyl groups and the aromatic ring. However, steric hindrance between the ester groups and the adjacent C-H bonds of the ring might cause a slight out-of-plane twist.

Table 2: Key Predicted Dihedral Angles for the Most Stable Conformer

| Dihedral Angle | Predicted Value (Degrees) | Description |

|---|---|---|

| C(2)-C(1)-C(carbonyl)-O | 0 ± 15° | Rotation of the ester group at position 1 |

| C(2)-C(3)-C(carbonyl)-O | 0 ± 15° | Rotation of the ester group at position 3 |

Note: Values are estimations based on typical conformations of substituted aromatic esters.

In the solid state, intermolecular interactions dictate the crystal packing. This compound can participate in several types of non-covalent interactions. nih.gov Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plot analyses are computational tools used to identify and characterize these weak forces. researchgate.net Key predicted interactions include:

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) which can interact favorably with nucleophilic atoms, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C). researchgate.net

Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected between the aromatic and methyl hydrogens and the carbonyl oxygens of adjacent molecules.

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces.

Q & A

Q. What are the common synthetic routes for preparing dimethyl 4-bromoisophthalate, and what analytical techniques are critical for confirming its purity?

this compound is typically synthesized via esterification of 4-bromoisophthalic acid using methanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via recrystallization. Critical analytical techniques for confirming purity and structure include:

- Nuclear Magnetic Resonance (NMR) : To verify substitution patterns and ester group formation (e.g., H NMR for methyl ester protons at δ 3.9–4.1 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect residual solvents.

- Melting Point Analysis : To confirm crystallinity and consistency with literature values. Ensure reaction conditions (e.g., molar ratios, temperature) are optimized to minimize byproducts like unreacted diacid .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of vapors during synthesis.

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate halogenated waste for appropriate chemical disposal.

Q. How is this compound characterized in downstream applications, such as polymer or macrocycle synthesis?

In polymer chemistry, it serves as a precursor for introducing bromine substituents into aromatic systems. Characterization involves:

- Fourier-Transform Infrared Spectroscopy (FTIR) : To track ester C=O stretches (~1720 cm) and bromine-related vibrations.

- X-ray Crystallography : For structural confirmation in crystalline intermediates.

- Gel Permeation Chromatography (GPC) : To determine molecular weight distributions in polymer products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in Suzuki-Miyaura cross-coupling reactions?

- Catalyst Selection : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to balance activity and cost.

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for milder conditions.

- Temperature Gradients : Perform kinetic studies at 60–100°C to identify optimal coupling efficiency.

- Additives : Evaluate bases like KCO or CsCO to enhance transmetallation. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography .

Q. What strategies resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Systematic Replication : Reproduce published protocols while controlling variables (e.g., moisture levels, catalyst lot).

- Parameter Variation : Adjust stoichiometry (e.g., aryl boronic acid equivalents) to identify sensitivity.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yields. Cross-reference findings with literature on analogous brominated esters to isolate compound-specific vs. systemic issues .

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives for G-quadruplex DNA targeting?

- Side-Chain Modifications : Attach basic groups (e.g., dimethylaminoethyl) to the phenyl ring to enhance water solubility and DNA affinity, as demonstrated in pyridyl polyoxazole macrocycles.

- Positional Isomerism : Compare 4- vs. 5-bromo substitution effects on binding kinetics via surface plasmon resonance (SPR).

- In Silico Docking : Use molecular dynamics simulations to predict interactions with G-quadruplex grooves .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Transition State Analysis : Model energy barriers for cross-coupling steps using software like Gaussian or ORCA.

- Process Simulation : Apply Aspen Plus to optimize multi-step syntheses (e.g., co-production workflows) and minimize entropy destruction .

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?

- Steric Maps : Generate 3D models to assess accessibility of the bromine atom for substitution.

- Hammett Analysis : Correlate substituent constants (σ) with reaction rates using nitro- or methoxy-substituted analogs.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the catalytic efficiency of Pd-based systems in this compound reactions?

- Controlled Benchmarking : Compare catalyst performance under identical conditions (solvent, temperature, substrate ratio).

- Microscale Screening : Use high-throughput platforms to test 10–20 catalyst/ligand combinations.

- Error Analysis : Quantify batch-to-batch variability in palladium sources or ligand purity .

Q. What methodologies validate the environmental stability of this compound in green chemistry applications?

- Accelerated Degradation Studies : Expose the compound to UV light, heat, or hydrolytic conditions (pH 2–12) and monitor decomposition via HPLC.

- Ecotoxicological Assays : Use Daphnia magna or algal models to assess aquatic toxicity.

- Lifecycle Analysis (LCA) : Quantify energy/entropy efficiency in co-production processes vs. traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.